Spiro[2.5]octane-6-carbaldehyde
Overview
Description
Spiro[2.5]octane-6-carbaldehyde is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom. This compound is known for its versatility and structural similarity to important pharmacophore centers, making it a valuable entity in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octane-6-carbaldehyde typically involves the formation of the spirocyclic core through dialkylation of an activated carbon center. Common methods include the use of 1,3- or 1,4-dihalides or dilithio reagents . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereoselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Introduction of different functional groups at specific positions on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Spiro[2.5]octane-6-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of spiro[2.5]octane-6-carbaldehyde involves its interaction with specific molecular targets and pathways. Its unique spirocyclic structure allows it to fit into various biological targets, potentially inhibiting or activating specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Spiro[4.5]decane
- Spiro[3.5]nonane
- Spirocyclic oxindoles
Uniqueness
Spiro[2.5]octane-6-carbaldehyde stands out due to its specific ring size and functional groups, which provide unique chemical and biological properties.
Biological Activity
Spiro[2.5]octane-6-carbaldehyde, a spirocyclic compound, has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound (CAS: 849671-57-4) is characterized by a unique spirocyclic structure where two rings share a single carbon atom. Its molecular formula is , with a molecular weight of approximately 138.21 g/mol. The compound features an aldehyde functional group, which is pivotal for its reactivity and biological interactions .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The compound has been investigated for several potential activities:
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, particularly in breast cancer models. For instance, spirocyclic compounds similar to this one have been reported to inhibit Src kinase activity, a critical pathway in cancer progression, with IC50 values demonstrating effective inhibition .
- Antidiabetic Effects : Research indicates potential antidiabetic properties, although detailed mechanisms remain to be elucidated.
Case Study 1: Anticancer Activity
A study explored the anticancer effects of spiro[2.5]octane derivatives on MCF7 breast cancer cells. The results indicated that specific derivatives could inhibit cell proliferation through ATP-noncompetitive mechanisms, suggesting a novel approach to targeting cancer pathways without affecting normal cellular functions .
Case Study 2: Antioxidant Activity
In vitro assays evaluated the antioxidant capacity of this compound using DPPH radical scavenging methods. The compound demonstrated significant scavenging ability compared to standard antioxidants like ascorbic acid, indicating its potential for therapeutic applications in oxidative stress-related conditions.
Comparative Analysis of Biological Activities
Properties
IUPAC Name |
spiro[2.5]octane-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-7-8-1-3-9(4-2-8)5-6-9/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPGRYWUUGVTPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849671-57-4 | |
Record name | spiro[2.5]octane-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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